

Physicochemical properties of Adamantane-1,3-diamine

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Compound of Interest

Compound Name: Adamantane-1,3-diamine

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An In-depth Technical Guide to the Physicochemical Properties of **Adamantane-1,3-diamine**

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

Adamantane-1,3-diamine is a unique aliphatic diamine characterized by a rigid, three-dimensional cage-like structure. This structural feature imparts a distinct set of physicochemical properties, including high thermal stability, defined stereochemistry, and significant lipophilicity, making it a valuable building block in medicinal chemistry and materials science. Its applications range from serving as a key intermediate for Active Pharmaceutical Ingredients (APIs) to a monomer for high-performance polymers like polyimides and a linker for metal-organic frameworks (MOFs).^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties of **Adamantane-1,3-diamine**, offers detailed, field-proven protocols for their experimental determination, and discusses the implications of these properties for research and development.

Introduction to Adamantane-1,3-diamine

Adamantane-1,3-diamine, also known as 1,3-diaminoadamantane, is a disubstituted derivative of adamantane, a perfectly symmetrical and strain-free tricyclic hydrocarbon.^{[3][4]} The molecule's defining feature is its diamondoid cage, which consists of three fused cyclohexane rings in the chair conformation. Two primary amine groups are positioned at the

tertiary bridgehead carbons (positions 1 and 3), providing reactive sites for chemical modification.^[4]

This rigid scaffold prevents conformational flexibility, offering a predictable and spatially defined orientation for the amine groups.^[5] In drug development, the adamantane moiety is often incorporated into APIs to enhance lipophilicity, improve metabolic stability, and modulate binding affinity with biological targets.^[6] For material scientists, it serves as a robust and thermally stable building block for creating advanced polymers and porous frameworks.^[6]

Caption: 2D representation of **Adamantane-1,3-diamine**.

Core Physicochemical Properties

The utility of **Adamantane-1,3-diamine** is directly linked to its fundamental physicochemical properties. These values are critical for designing synthetic routes, developing formulations, and predicting the behavior of resulting materials or drug candidates.

Property	Value	Source(s)
CAS Number	10303-95-4	[4]
Molecular Formula	C ₁₀ H ₁₈ N ₂	[4]
Molecular Weight	166.26 g/mol	[4]
Physical Form	White to almost white powder/crystal	[4]
Boiling Point	~249 °C (at atmospheric pressure)	[4]
Density	~1.153 g/cm ³	[4]
Flash Point	122 °C	[4]
Predicted pKa	10.73 ± 0.40	[4]
Melting Point	Not definitively reported (>200 °C)	[7]

Solubility Profile and Determination

The solubility of a compound is a critical parameter in drug development, affecting everything from reaction kinetics during synthesis to bioavailability in formulations. Due to its nonpolar hydrocarbon cage, **Adamantane-1,3-diamine** is practically insoluble in water but exhibits solubility in various organic solvents.^{[3][8]} Quantitative solubility data is not widely published, underscoring the need for experimental determination for specific applications.

Qualitative Solubility:

- Water: Practically insoluble.^[3]
- Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to be soluble.^[8]
- Polar Aprotic Solvents (e.g., DMSO, THF): Likely soluble.^[9]
- Polar Protic Solvents (e.g., Methanol, Ethanol): May be sparingly soluble.

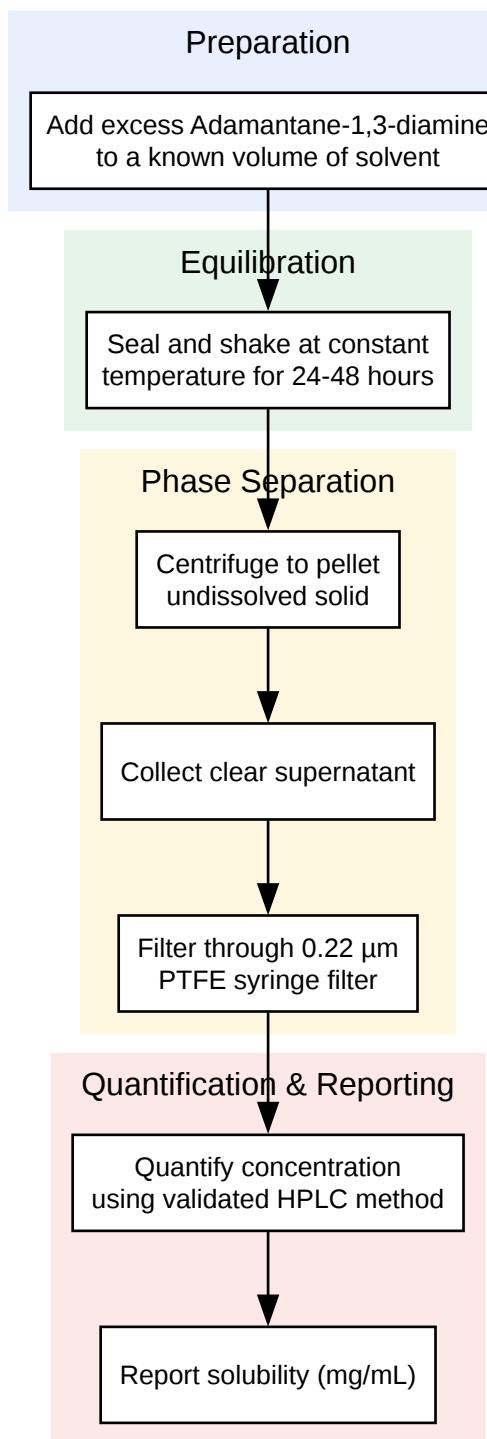
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature. For a basic compound like **Adamantane-1,3-diamine**, using a precise analytical method like HPLC for quantification is crucial for accuracy.

Methodology:

- Preparation: Add an excess amount of **Adamantane-1,3-diamine** (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.
- Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium.

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucial Step: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 μ m PTFE) to remove any remaining microscopic particles. This prevents inflation of the measured concentration.
- Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of **Adamantane-1,3-diamine** using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spec).
- Calculation: Determine the concentration against a standard calibration curve and report the solubility in units such as mg/mL or mM.



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Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa Analysis

The two primary amine groups of **Adamantane-1,3-diamine** are basic and can be protonated. The acid dissociation constant (pK_a) of the conjugate acid is a fundamental parameter that governs the ionization state of the molecule at a given pH. This is critical in drug development as it influences solubility, membrane permeability, and receptor binding interactions. While an experimental value is not readily available in the literature, a predicted pK_a of 10.73 suggests it is a moderately strong base, similar to other aliphatic amines.^{[4][10]}

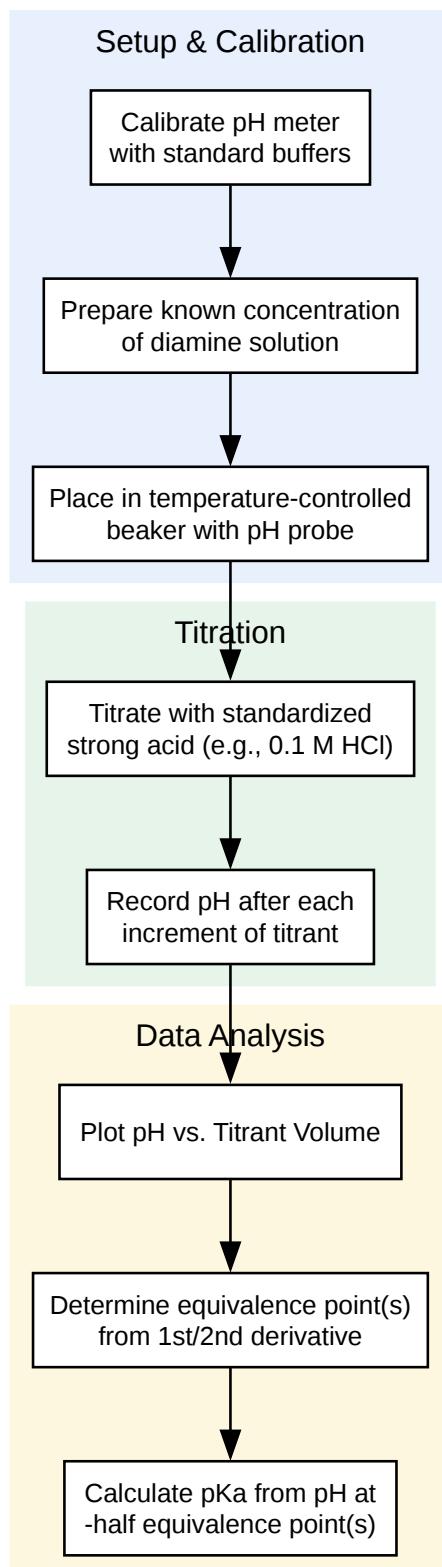
Experimental Protocol: pK_a Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining pK_a values. It works by monitoring the change in pH of a solution as a titrant of known concentration is added. For a base like **Adamantane-1,3-diamine**, titrating with a strong acid (like HCl) allows for the direct observation of the buffering regions and equivalence points. The pK_a corresponds to the pH at which half of the amine groups are protonated.

Methodology:

- System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH readings.
- Sample Preparation: Accurately weigh and dissolve a sample of **Adamantane-1,3-diamine** in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if aqueous solubility is too low, but this will yield an apparent pK_a (pK_a') specific to that solvent mixture.
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce the calibrated pH electrode and a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) to prevent dissolution of atmospheric CO₂.
- Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) using a precision burette or automatic titrator. Add the titrant in small, precise increments.
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).

- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the midpoint of the buffer region (the pH at half the volume of the equivalence point). For a diamine, two pKa values may be observed. The first and second derivatives of the titration curve can be used to accurately locate the equivalence points.



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Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the identity and purity of **Adamantane-1,3-diamine**.^[6] The molecule's high symmetry influences its spectral characteristics.

¹H and ¹³C NMR Data: The following chemical shifts have been reported for **Adamantane-1,3-diamine** in benzene-d₆.

Nucleus	Chemical Shift (δ , ppm)	Assignment
¹ H NMR	1.23 (s, 2H)	H-2
1.32 (m, 10H)	H-4, H-5, H-6, H-7, H-8, H-9, H-10	
1.44 (s, 4H)	NH ₂	
1.95 (m, 2H)	H-5, H-7 (bridgehead CH)	
¹³ C NMR	31.0	C-5, C-7
35.38	C-6	
45.3	C-4, C-8, C-9, C-10	
49.22	C-1, C-3 (amine-bearing carbons)	
54.7	C-2	

Note: Assignments are based on the publication and standard adamantane numbering.

Chemical Reactivity and Stability

The chemistry of **Adamantane-1,3-diamine** is dominated by its two primary amine groups. These groups are excellent nucleophiles and readily participate in reactions such as:

- Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

- Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[4]

The rigid adamantane cage provides steric bulk that can influence reaction kinetics and selectivity. Furthermore, the adamantane core is exceptionally stable, imparting high thermal stability to polymers and other materials derived from it.[6] Studies on related compounds like 1,3-dimethyladamantane have demonstrated excellent thermal stability, with decomposition occurring only at very high temperatures (e.g., >400 °C).[1]

Safety and Handling

Adamantane-1,3-diamine is classified as a corrosive substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

- Hazard Statements: H314 (Causes severe skin burns and eye damage).
- Precautionary Measures:
 - Wear protective gloves, clothing, and eye/face protection.
 - Do not breathe dust or mists.
 - Wash skin thoroughly after handling.
 - Store in a cool, dry, and well-ventilated place under an inert atmosphere, as it may be moisture-sensitive.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Adamantane-1,3-diamine is a strategic chemical building block whose value is derived directly from its unique physicochemical properties. Its rigid, lipophilic cage combined with two reactive amine functionalities provides a powerful tool for designing molecules with enhanced thermal stability, metabolic resistance, and defined three-dimensional structures. While some quantitative data like melting point and experimental pKa require determination for specific applications, the protocols provided herein offer a robust framework for obtaining this critical

information. A thorough understanding of its properties is essential for any researcher aiming to leverage this versatile compound in pharmaceutical discovery or advanced materials synthesis.

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